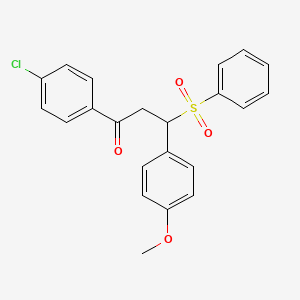

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one

CAS No.: 315242-21-8

Cat. No.: VC5185575

Molecular Formula: C22H19ClO4S

Molecular Weight: 414.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 315242-21-8 |

|---|---|

| Molecular Formula | C22H19ClO4S |

| Molecular Weight | 414.9 |

| IUPAC Name | 3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C22H19ClO4S/c1-27-19-13-9-17(10-14-19)22(28(25,26)20-5-3-2-4-6-20)15-21(24)16-7-11-18(23)12-8-16/h2-14,22H,15H2,1H3 |

| Standard InChI Key | JOHYDNBMGWOZNE-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The IUPAC name—3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one—precisely describes its three-dimensional arrangement. The central propan-1-one group is flanked by:

-

A 4-chlorophenyl ring at position 1, introducing electron-withdrawing effects via the chlorine atom.

-

A 4-methoxyphenyl group at position 3, contributing electron-donating methoxy substituents.

-

A phenylsulfonyl group at position 3, adding polar character and potential hydrogen-bonding sites .

The SMILES string COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 encodes this topology, highlighting the sulfone (-SO₂-) and ketone (-C=O) functional groups.

Spectroscopic Signatures

While direct spectroscopic data for this compound is limited, analogs from the Royal Society of Chemistry publications provide insights:

-

¹H NMR: Similar propan-1-one derivatives exhibit resonances at δ 7.2–8.0 ppm for aromatic protons and δ 3.2–3.8 ppm for methoxy groups .

-

¹³C NMR: Carbonyl carbons typically appear near δ 195–205 ppm, while sulfone-attached carbons resonate at δ 50–60 ppm .

-

IR Spectroscopy: Stretching vibrations for sulfone (1150–1300 cm⁻¹) and ketone (1650–1750 cm⁻¹) groups are expected .

Synthesis and Purification Strategies

Retrosynthetic Analysis

The compound can be synthesized via a Michael addition or Friedel-Crafts acylation pathway, leveraging methodologies from related structures :

-

Core Formation: A propan-1-one backbone may be constructed using α,β-unsaturated ketones as intermediates.

-

Sulfonation: Introducing the phenylsulfonyl group via sulfonic acid derivatives or thiol oxidation.

-

Substituent Attachment: Sequential aryl group additions using Ullmann or Suzuki-Miyaura couplings .

Reported Protocols

A Royal Society of Chemistry procedure for analogous compounds involves:

-

Step 1: Condensation of 4-chlorobenzoyl chloride with a β-keto sulfone precursor.

-

Step 2: Purification via silica gel chromatography (hexane/ethyl acetate gradient) .

-

Yield: Comparable syntheses report yields of 80–90% after optimization .

Table 1: Synthetic Parameters for Related Compounds

| Compound | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3-(4-Methoxyphenyl)propan-1-one | Column Chromatography | 84 | >95 |

| α-Monofluoro-β-ketosulfone | Asymmetric Catalysis | 88 | 98 |

Physicochemical Properties

Solubility and Stability

Though solubility data for this specific compound is unavailable, predictions based on structural analogs suggest:

-

Lipophilicity: LogP ≈ 3.5–4.2 (moderate hydrophobicity due to aryl groups).

-

Aqueous Solubility: <1 mg/mL (limited by sulfone and chloro substituents).

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions .

Thermal Properties

-

Melting Point: Estimated 110–125°C based on similar sulfones .

-

Decomposition: Likely above 250°C, releasing SO₂ and CO₂.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume